molecular formula C14H14O B097633 4-Methoxy-3'-methylbiphenyl CAS No. 17171-17-4

4-Methoxy-3'-methylbiphenyl

Cat. No. B097633
CAS RN: 17171-17-4
M. Wt: 198.26 g/mol
InChI Key: PGEFXSPLFJLFBA-UHFFFAOYSA-N
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Description

4-Methoxy-3’-methylbiphenyl is a chemical compound with the molecular formula C14H14O . It is a solid substance and is also known by other names such as AKOS BAR-1127 and 4-METHOXY-3’-METHYL-1,1’-BIPHENYL .

Scientific Research Applications

Metabolism and Excretion Studies

4-Methoxy-3'-methylbiphenyl, a chemical compound with diverse applications, has been studied for its role in metabolic processes. Research has shown that certain aromatic compounds, including derivatives of 4-Methoxy-3'-methylbiphenyl, are excreted by human subjects following the administration of catechols, indicating its potential involvement in metabolic pathways (Smith & Bennett, 1958).

Structural Elucidation and Characterization

The structural elucidation of isomeric phenolic biphenyls, including 4-Methoxy-3'-methylbiphenyl, has been achieved using NMR techniques. This has allowed for a deeper understanding of the compound's molecular structure, which is essential for its application in various scientific fields (Huber & Parker, 1990).

Applications in Synthesis and Catalysis

This compound has also been used in the synthesis of diverse functionalized unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives, demonstrating its utility in organic synthesis and potential applications in drug development and materials science (Khalid et al., 2020).

Role in Neurotoxicity Studies

In the field of neurology, 4-Methoxy-3'-methylbiphenyl derivatives have been studied for their neurotoxic potential. This research is crucial for understanding the compound's effects on the nervous system and its potential implications in neurological disorders (Zimmerman et al., 1986).

Liquid Crystal Research

The compound has been examined in the context of liquid crystals, particularly in the study of biphenyl-ester liquid crystals. This research can contribute to the development of advanced materials for displays and optical devices (Hori et al., 2005).

Safety And Hazards

When heated to decomposition, 4-Methoxy-3’-methylbiphenyl emits acrid smoke and irritating fumes . More detailed safety data and hazard identification can be found in its Safety Data Sheet .

properties

IUPAC Name

1-methoxy-4-(3-methylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11-4-3-5-13(10-11)12-6-8-14(15-2)9-7-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEFXSPLFJLFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374855
Record name 4-Methoxy-3'-methylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3'-methylbiphenyl

CAS RN

17171-17-4
Record name 4-Methoxy-3'-methylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
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1 mmol
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Name
dppf
Quantity
0.05 mmol
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
A Antenucci, M Barbero, S Dughera, G Ghigo - Tetrahedron, 2020 - Elsevier
… -2′-methylbiphenyl/4-methoxy-3′-methylbiphenyl/4-methoxy-… -2′-methylbiphenyl, 4-methoxy-3′-methylbiphenyl, 4-… 11.09 min; 4-methoxy-3′-methylbiphenyl 11.84 min; 4-methoxy-…
Number of citations: 11 www.sciencedirect.com
T Sato, M Oki - Bulletin of the Chemical Society of Japan, 1957 - journal.csj.jp
It has been found that 2, 3'-diethyl-4-methoxybiphenyl-4'-carboxylic acid1)(I) and 2', 5'-diethyl-4-methoxybiphenyl-4'-carboxylic acid2)(II) are fully estrogenic to ovariectomized mice at …
Number of citations: 6 www.journal.csj.jp
WG Dauben, M Tanabe - Journal of the American Chemical …, 1953 - ACS Publications
When 4-hydroxy biphenyl-4'-carboxylic acid was hexahydrogenated over Raney nickel in alkali, reaction occurred only in the hydroxyl substituted ring and both a cis and a trans isomer …
Number of citations: 24 pubs.acs.org
VS Bezborodov, VI Lapanik - Liquid Crystals, 1992 - Taylor & Francis
Mesomorphic derivatives prepared from ethyl esters of 2-methylcyclohex-2-ene-4-one-1-carboxylic and cis-2,6-dimethylcyclohex-2-ene-4-one-1-carboxylic acids have been synthesized…
Number of citations: 11 www.tandfonline.com
A Leleu, Y Fort, R Schneider - Advanced synthesis & catalysis, 2006 - Wiley Online Library
N,N′‐Bis(2,6‐diisopropylphenyl)imidazolium chloride associated with nickel(II) acetylacetonate (3–5 mol %) was used as catalyst to efficiently cross‐couple functionalized aryl …
Number of citations: 38 onlinelibrary.wiley.com
PK Raul, A Mahanta, RK Borah, U Bora, AJ Thakur… - Results in …, 2021 - Elsevier
A microwave assisted reaction protocol for Suzuki–Miyaura cross-coupling has been developed. Substituted arylboronic acids and arylsulfonyl chlorides coupled under microwave …
Number of citations: 1 www.sciencedirect.com
C Liu, X Li, Z Gao, X Wang, Z Jin - Tetrahedron, 2015 - Elsevier
A mild and simple protocol is described for the palladium-catalyzed ligand-free Suzuki–Miyaura reaction of potassium aryltrifluoroborates in aqueous ethanol at room temperature. …
Number of citations: 21 www.sciencedirect.com
M Wetzel, EM Gargano, S Hinsberger… - European journal of …, 2012 - Elsevier
… The title compound was prepared by reaction of (4′-methoxy-3′-methylbiphenyl-3-yl)-(3-methoxyphenyl)-methanone 1a (200 mg, 0.60 mmol, 1 equiv) with boron tribromide (6 mmol, …
Number of citations: 27 www.sciencedirect.com
WJ Zhou, KH Wang, JX Wang, ZR Gao - Tetrahedron, 2010 - Elsevier
The atom-efficient cross-coupling reaction of sodium tetraarylborates with aryl iodides and bromides was reported. The reaction can be performed directly using a catalytic system …
Number of citations: 46 www.sciencedirect.com
M Barbero, S Dughera - Tetrahedron, 2018 - Elsevier
Arenediazonium o-benzenedisulfonimides have been used as efficient electrophilic partners in Au(I) catalysed Suzuki coupling reactions. The synthetic protocol is general, easy and …
Number of citations: 19 www.sciencedirect.com

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